Receptor Binding Affinity and Functional Potency: Taprenepag vs. Butaprost vs. Evatanepag
Taprenepag demonstrates substantially higher binding affinity (Ki) and functional potency (EC50) for the EP2 receptor compared to other EP2 agonists like Butaprost and Evatanepag (CP-533536) [1][2]. In HEK293 cells expressing human EP2, Taprenepag increases cAMP levels with an EC50 of 2.8 nM [1]. Its IC50 for the human EP2 receptor is 10 nM [1]. In contrast, the EP2 agonist Butaprost exhibits an EC50 of 2-6 µM in COS-7 cells transfected with the human EP2 receptor [2]. The selective EP2 agonist Evatanepag has a reported IC50 of 50 nM for the rat EP2 receptor . This represents an approximately 5-fold difference in potency between Taprenepag and Evatanepag, and a >700-fold difference compared to Butaprost.
| Evidence Dimension | Functional potency (cAMP accumulation, EC50) |
|---|---|
| Target Compound Data | EC50 = 2.8 nM |
| Comparator Or Baseline | Butaprost: EC50 = 2-6 µM; Evatanepag: IC50 = 50 nM |
| Quantified Difference | ~5-fold vs. Evatanepag; >700-fold vs. Butaprost |
| Conditions | HEK293 cells expressing human EP2 (Taprenepag); COS-7 cells expressing human EP2 (Butaprost); unspecified assay for Evatanepag |
Why This Matters
Higher potency reduces the amount of compound required per experiment, lowering cost per data point and minimizing potential off-target effects at high concentrations.
- [1] Prasanna G, Carreiro S, Anderson S, et al. Effect of PF-04217329 a prodrug of a selective prostaglandin EP2 agonist on intraocular pressure in preclinical models of glaucoma. Exp Eye Res. 2011;93(3):256-264. PMID: 21376717. View Source
- [2] Regan JW, Bailey TJ, Pepperl DJ, et al. Cloning of a novel human prostaglandin receptor with characteristics of the pharmacologically defined EP2 subtype. Mol Pharmacol. 1994;46(2):213-220. PMID: 8078486. View Source
